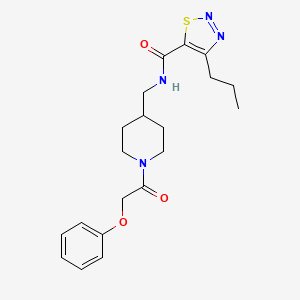

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

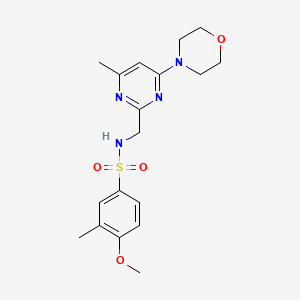

Description

The compound is a complex organic molecule, likely used in scientific research. It contains functional groups such as phenoxyacetyl, piperidin, thiadiazole, and carboxamide .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications

Synthesis and Chemical Properties

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide belongs to the class of 1,2,3-thiadiazoles, a group of compounds known for their diverse pharmacological activities and chemical properties. The synthesis of related 1,2,3-thiadiazoles involves the reaction of phenoxyacetyl chlorides with diazoacetylamides, yielding α-diazo-β-ketoacetamides. These are cyclized with hydrogen sulfide and ammonium hydroxide to form 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles. This process highlights the potential for generating a variety of thiadiazole derivatives with potentially significant biological activities (Peet & Sunder, 1975).

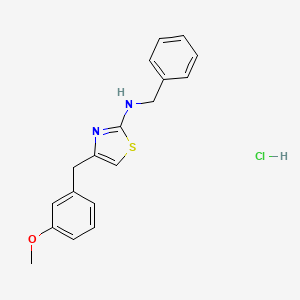

Biological Activity and Pharmacological Potential

Compounds within this class have been explored for various biological activities, including acting as cannabinoid receptor antagonists. For example, pyrazole derivatives have been investigated for their ability to antagonize cannabinoid receptors, suggesting potential therapeutic applications in managing the side effects of cannabinoids. Structural features essential for potent activity include specific substituents on the pyrazole ring, indicating a framework for designing more selective and potent ligands (Lan et al., 1999). Additionally, molecular interaction studies of a related antagonist with the CB1 cannabinoid receptor have contributed to the understanding of ligand-receptor interactions, aiding the design of new therapeutic agents (Shim et al., 2002).

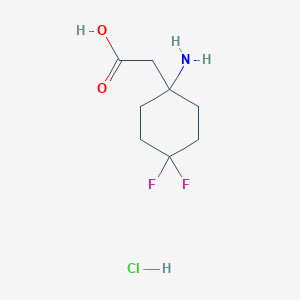

Chemical Derivatives and Synthesis Applications

The synthesis of novel benzodifuranyl derivatives, as well as triazines, oxadiazepines, and thiazolopyrimidines from related structures, has shown potential for anti-inflammatory and analgesic agents, underscoring the versatility of the thiadiazole scaffold in medicinal chemistry (Abu‐Hashem et al., 2020).

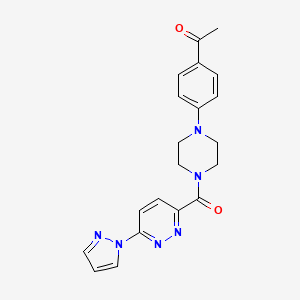

Antimicrobial and Herbicidal Activities

Derivatives of thiadiazoles have been synthesized with potential herbicidal activities, designed based on D1 protease inhibitors in plants, highlighting the agricultural applications of thiadiazole compounds (Hu et al., 2009). Furthermore, the antimicrobial activities of novel scaffolds synthesized from biologically active acids, including thiadiazolyl piperidine and piperazine derivatives, have been explored, providing insights into new antimicrobial agents (Abdelmajeid et al., 2017).

properties

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-2-6-17-19(28-23-22-17)20(26)21-13-15-9-11-24(12-10-15)18(25)14-27-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNYDNGNJUTSDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)

![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)